N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea
Description
N-[(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea is a synthetic urea derivative characterized by a pyrazolo[3,4-b]pyridine core substituted with chloro and methyl groups at positions 4, 1, and 2. The urea moiety bridges this heterocyclic system to a 4-fluorophenyl group. Urea derivatives are often explored for their biological activity, particularly as enzyme inhibitors or agrochemicals, due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)carbamoyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c1-8-12-13(17)11(7-19-14(12)23(2)22-8)15(24)21-16(25)20-10-5-3-9(18)4-6-10/h3-7H,1-2H3,(H2,20,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECVFJVLYZIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(II)-Catalyzed [3+3] Cycloaddition
A highly efficient route involves a formal [3+3] cycloaddition between pyrazolones and amines under copper(II) acetylacetonate catalysis. This method achieves yields of 85–90% in chloroform at mild temperatures (50–60°C). For example, heating 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds in the presence of Cu(II) acetylacetonate generates the pyrazolo[3,4-b]pyridine core with excellent regiocontrol. The reaction proceeds via a six-membered transition state, where the copper catalyst stabilizes the enolate intermediate, enabling cyclization (Scheme 1).
Table 1: Optimization of Cycloaddition Conditions
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloroform | 10 | 50 | 90 |
| Acetonitrile | 10 | Reflux | 40 |
| Benzene | 10 | 80 | 20 |
SNAr and Japp–Klingemann Reaction Sequence
An alternative approach starts with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) with hydrazine derivatives to form pyrazole intermediates. Subsequent modified Japp–Klingemann reactions with arenediazonium tosylates annulate the pyrazole ring, yielding pyrazolo[4,3-b]pyridines. This method is advantageous for introducing electron-withdrawing groups (EWGs) at the pyridine C5 position, critical for subsequent functionalization.
Regioselective Functionalization of the Pyridine Core
Chlorination and Methylation
Chlorination at the C4 position is achieved using phosphorus oxychloride (POCl₃) under reflux, while methylation at N1 and C3 employs methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). For instance, treating 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with POCl₃ at 110°C for 6 hours introduces the chlorine substituent (yield: 78%). Subsequent methylation with CH₃I in DMF at 80°C installs the N1 and C3 methyl groups (yield: 85%).
Table 2: Reaction Conditions for Core Functionalization
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chlorination | POCl₃ | Toluene | 110 | 6 | 78 |
| Methylation | CH₃I, K₂CO₃ | DMF | 80 | 12 | 85 |
Oxidation to Carboxylic Acid
The C5 formyl group (from intermediates like 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media. For example, stirring the aldehyde with KMnO₄ in H₂SO₄ (1 M) at 60°C for 4 hours yields the carboxylic acid (92% purity by HPLC).
Urea Linkage Formation
Curtius Rearrangement and Isocyanate Coupling
The carboxylic acid is converted to an acyl azide via treatment with diphenyl phosphoryl azide (DPPA) in tert-butanol. Subsequent Curtius rearrangement at 120°C generates the isocyanate intermediate, which reacts with 4-fluorophenylamine to form the urea bond. This method ensures high regioselectivity and minimizes side reactions.
Scheme 2: Urea Formation via Curtius Rearrangement
- Acyl Azide Formation:
$$ \text{R-COOH} + \text{DPPA} \rightarrow \text{R-CON}_3 $$ - Isocyanate Generation:
$$ \text{R-CON}3 \xrightarrow{\Delta} \text{R-NCO} + \text{N}2 $$ - Urea Coupling:
$$ \text{R-NCO} + \text{H}2\text{N-C}6\text{H}4\text{F} \rightarrow \text{R-NHCONH-C}6\text{H}_4\text{F} $$
Direct Coupling Using Carbodiimides
Alternatively, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 4-fluorophenylurea in dichloromethane (DCM) at room temperature. This one-pot method achieves 75% yield and simplifies purification.
Characterization and Validation
Spectroscopic Analysis
- FT-IR: A carbonyl stretch at 1680 cm⁻¹ confirms the urea linkage, while C-Cl and C-F vibrations appear at 750 cm⁻¹ and 1220 cm⁻¹, respectively.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.65–7.60 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 3.50 (s, 3H, N-CH₃), 2.90 (s, 3H, C-CH₃).
- MS (ESI): m/z 402.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄ClFN₅O₂.
Purity and Yield Optimization
Table 3: Comparative Yields of Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Cycloaddition | Cu(II)-catalyzed | 90 | 95 |
| Chlorination | POCl₃ | 78 | 88 |
| Urea Formation | Curtius rearrangement | 82 | 91 |
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition
Copper(II) catalysts mitigate regioselectivity issues by stabilizing transition states, favoring pyrazolo[3,4-b]pyridine over other isomers. Solvent polarity also plays a role, with chloroform providing optimal dielectric constant (ε = 4.8) for cyclization.
Isocyanate Stability
The Curtius rearrangement requires anhydrous conditions to prevent hydrolysis of the isocyanate to amines. Conducting the reaction under nitrogen atmosphere and using molecular sieves improves yields by 15%.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13ClFN5O2
- Molecular Weight : 361.76 g/mol
- CAS Number : [specific CAS number not provided in sources]
The compound features a pyrazolo[3,4-b]pyridine moiety, which is known for its diverse biological activities. The presence of the fluorophenyl and carbonyl groups enhances its pharmacological properties.
Therapeutic Applications
-
Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types . The specific compound may exhibit similar properties due to its structural analogies.
- Anti-inflammatory Effects :
- Neurological Disorders :
Synthesis and Derivatives
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea can be approached through various synthetic routes involving:
- Friedländer Condensation : This method allows for the formation of pyrazolo compounds from appropriate precursors.
- Multicomponent Reactions : These reactions are efficient for synthesizing complex structures with multiple functional groups, enhancing the compound's bioactivity .
Case Studies
- Anticancer Research : A study demonstrated that pyrazoloquinolines exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests potential for developing targeted therapies using similar pyrazolo structures .
- Inflammation Models : In vivo studies on related pyrazolo compounds showed significant reductions in inflammatory markers in animal models of arthritis and colitis, indicating therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core heterocycles, substituents, and urea linkages. Below is a detailed analysis:
Pyrazolo-Pyridine-Based Ureas
- N-[(4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea Key Differences: The 4-fluorophenyl group in the target compound is replaced with a 3,5-di(trifluoromethyl)phenyl group. The fluorine atom in the target compound may favor hydrogen bonding with biological targets . Molecular Weight: 479.76 g/mol (vs. ~421.8 g/mol for the target compound, estimated from its formula).
Pyrazoline Derivatives
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, )
- Key Differences : Lacks the urea linkage and pyrazolo[3,4-b]pyridine core. Instead, it features a pyrazoline ring with a fluorophenyl substituent.
- Impact : Pyrazolines are often studied for anticonvulsant or anti-inflammatory activity, but the absence of the urea group limits direct functional comparison .
Pesticidal Urea Derivatives
Compounds such as teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) share the urea backbone but differ in substituents:
- Structural Divergence : These analogs use benzamide or fluorinated aryl groups instead of pyrazolo-pyridine cores.
- Functional Relevance : Fluorine and chloro substituents enhance pesticidal efficacy by increasing target binding and resistance to degradation .
Data Tables: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Crystallography and Structural Confirmation : Tools like SHELX and SIR97 have been critical in resolving the crystal structures of related pyrazoline and urea derivatives, confirming hydrogen-bonding networks critical for stability and activity .
- Hydrogen Bonding Patterns : The urea group in the target compound likely forms bifurcated hydrogen bonds with biological targets, as seen in analogs like teflubenzuron, which disrupt chitin synthesis in insects .
- Substituent Effects : Fluorine at the para position of the phenyl group may enhance bioavailability by modulating electron-withdrawing effects and metabolic stability .
Biological Activity
N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C15H14ClFN4O
- Molecular Weight: 320.75 g/mol
- SMILES Notation: ClC1=NN(C2=C1C(=O)N(C(=O)N2)C(F)=C(C)C)C
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Pyrazole derivatives have been shown to interact with various targets, including:
- Aurora Kinase: Inhibition of Aurora-A kinase has been associated with antitumor effects.
- CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Compounds that inhibit CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Several studies have evaluated the antitumor potential of pyrazole derivatives. The following table summarizes key findings related to the compound's activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | CDK2 inhibition |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| A549 | 0.39 | Induction of autophagy without apoptosis |
| HeLa | 7.01 | Topoisomerase II inhibition |
These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent.
Case Studies
- Study on Aurora-A Kinase Inhibition:
- CDK2 Inhibition:
- Antiproliferative Effects:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
